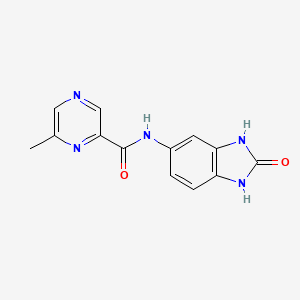

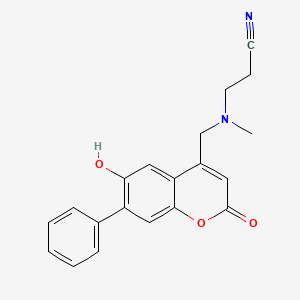

![molecular formula C14H13N9O B2419906 1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole CAS No. 338395-52-1](/img/structure/B2419906.png)

1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are important in medicinal chemistry due to their diverse biological activities . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For example, they can react with N-arylmaleimides and α-bromo-γ-butyrolactone to form novel 5-substituted thiazolo[3,2-b][1,2,4]triazole-6(5 H)-ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques. For example, IR spectroscopy can be used to identify functional groups, while 1 H-NMR and Mass spectroscopy can provide information about the molecular structure .

Scientific Research Applications

Anticancer Properties

1,2,4-triazole derivatives have shown promise as anticancer agents. Researchers have synthesized novel compounds, including those similar to the one you’ve mentioned, and evaluated their cytotoxic activities against cancer cell lines. For instance, compounds derived from 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones exhibited cytotoxic effects against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds could potentially serve as leads for developing new cancer therapies.

Tuberculosis Treatment

Interestingly, 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives have been investigated for their antituberculosis properties. These compounds offer a novel mechanism of action and may be candidates for further optimization . Tuberculosis remains a global health challenge, and finding new agents is crucial.

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives have been synthesized and screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Such investigations provide insights into potential therapeutic applications.

Antimicrobial Properties

While not directly related to cancer, some 1,2,4-triazole derivatives exhibit antimicrobial activity. For example, (E)-N-{[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}(4-phenyl-2H-chromen-3-yl)methanimine demonstrated antimicrobial effects . Understanding these properties contributes to drug discovery efforts.

Pharmacokinetics and Pharmacodynamics

The 1,2,4-triazole scaffold’s ability to form hydrogen bonds with various targets enhances pharmacokinetic and pharmacodynamic properties. Researchers explore these interactions to optimize drug design and selectivity .

Molecular Docking Studies

Finally, molecular docking studies have been conducted to understand how these derivatives interact with specific enzymes. For instance, investigating their binding modes in the aromatase enzyme’s pocket sheds light on potential therapeutic mechanisms .

Safety and Hazards

Future Directions

The future research directions in the field of 1,2,4-triazole chemistry include the development of more effective and potent anticancer agents . This involves the discovery and development of novel 1,2,4-triazole derivatives with improved pharmacokinetic, pharmacological, and toxicological properties .

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound’s mode of action is likely related to its ability to bind to the active site of the aromatase enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction can inhibit the enzyme’s activity, thereby reducing the production of estrogens and potentially slowing the growth of estrogen-dependent cancer cells .

Biochemical Pathways

The inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens. This can affect various downstream pathways related to cell growth and proliferation, particularly in estrogen-dependent cancer cells . The specific pathways affected would depend on the cell type and the role of estrogens in those cells.

Result of Action

The compound’s action on the aromatase enzyme can lead to a reduction in estrogen production. This could result in slowed growth of estrogen-dependent cancer cells . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .

properties

IUPAC Name |

1-phenyl-3-[[3-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N9O/c1-2-4-11(5-3-1)23-10-16-14(21-23)24-7-13-18-12(19-20-13)6-22-9-15-8-17-22/h1-5,8-10H,6-7H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQAJQLVQDLKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

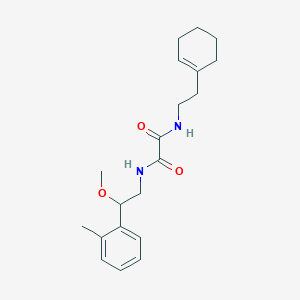

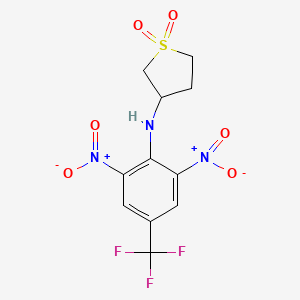

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)

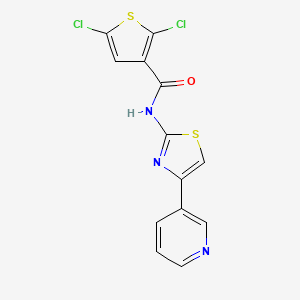

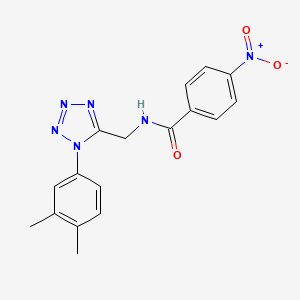

![Ethyl 4-phenyl-2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2419825.png)

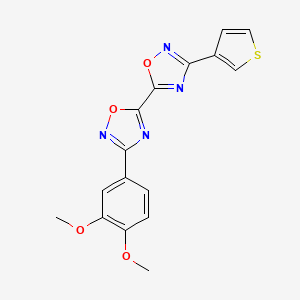

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)

![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)